1-(4-Bromophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of dihydropyrimidine, which is a class of compounds that contain a pyrimidine ring, which is a ring structure consisting of two nitrogen atoms and four carbon atoms. The presence of the bromophenyl group suggests that this compound may have interesting chemical properties due to the electronegativity of bromine .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants used. The bromine atom could potentially be involved in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the bromophenyl and dihydropyrimidine groups. These properties could include melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Spectrophotometric Determination
- Extraction and Spectrophotometric Determination of Tellurium(IV): This compound is used for the extraction, separation, and spectrophotometric determination of trace levels of tellurium(IV) from hydrochloric acid media. It forms a yellow-colored complex that absorbs at 440 nm, suitable for determining tellurium(IV) in various samples, including alloys (Kolekar & Anuse, 1998).
Biological Activities
- Antimicrobial, Anthelmintic, and Insecticidal Activities: Derivatives of this compound, such as 4(4'-bromophenyl)-6-substituted aryl-1-acetyl pyrimidine-2-thiol, have been synthesized and shown to exhibit significant biological activities, including antimicrobial, anthelmintic, and insecticidal properties (Bamnela & Shrivastava, 2010).
Molecular Interactions
- Intermolecular Interactions in Dihydropyrimidine-2-thione Derivatives: The compound's crystal structure and intermolecular interactions have been analyzed, highlighting the significance of N-H⋯SC hydrogen bonds in stabilizing various molecular architectures (Saeed et al., 2017).
Chemical Synthesis
- Synthesis of Heterocyclic Compounds via Enamines: The compound is involved in the synthesis of various heterocyclic compounds, demonstrating its utility in creating diverse chemical structures (Singh & Singh, 1980).
Biomedical Applications
Inhibitor of Dopamine-beta-Hydroxylation
This compound has been studied as an effective inhibitor of dopamine-beta-hydroxylation in vivo, showing potential for neurological research (Porter & Torchiana, 1971).
Synthesis and Anti-ulcer Activity
Some dihydropyrimidines, including derivatives of this compound, have been synthesized and evaluated for their anti-ulcer activity, indicating its potential in therapeutic applications (Rana et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-Bromophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol involves the condensation of 4-bromobenzaldehyde with 4,4,6-trimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine followed by reduction with sodium borohydride.", "Starting Materials": [ "4-bromobenzaldehyde", "4,4,6-trimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine", "sodium borohydride", "methanol", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 4-bromobenzaldehyde (1.0 equiv) and 4,4,6-trimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine (1.2 equiv) in methanol and stir at room temperature for 24 hours.", "Step 2: Filter the resulting yellow solid and wash with diethyl ether.", "Step 3: Dissolve the yellow solid in methanol and add sodium borohydride (1.5 equiv) slowly with stirring at room temperature.", "Step 4: Stir the reaction mixture for 24 hours and then quench with water.", "Step 5: Extract the product with diethyl ether and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the diethyl ether solution and recrystallize the product from ethanol to obtain 1-(4-Bromophenyl)-4,4,6-trimethyl-1,4-dihydropyrimidine-2-thiol as a yellow solid." ] } | |
CAS No. |
37489-47-7 |
Molecular Formula |
C13H17BrN2S |
Molecular Weight |
313.26 g/mol |
IUPAC Name |
1-(4-bromophenyl)-4,4,6-trimethyl-1,3-diazinane-2-thione |
InChI |
InChI=1S/C13H17BrN2S/c1-9-8-13(2,3)15-12(17)16(9)11-6-4-10(14)5-7-11/h4-7,9H,8H2,1-3H3,(H,15,17) |
InChI Key |
CHJZAPAYCRBOAD-UHFFFAOYSA-N |
SMILES |
CC1=CC(NC(=S)N1C2=CC=C(C=C2)Br)(C)C |
Canonical SMILES |
CC1CC(NC(=S)N1C2=CC=C(C=C2)Br)(C)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.